molecular formula C22H25N3O6 B4443649 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide

4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4443649
M. Wt: 427.4 g/mol
InChI Key: FOPAVANMFZIXBU-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide is a piperazine derivative characterized by two key structural motifs:

  • A 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl group attached to the piperazine ring.
  • A 3,5-dimethoxyphenyl carboxamide substituent.

Piperazine carboxamides are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes. The benzodioxin moiety and methoxy groups in this compound likely influence its pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor selectivity .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-28-16-11-15(12-17(13-16)29-2)23-22(27)25-9-7-24(8-10-25)21(26)20-14-30-18-5-3-4-6-19(18)31-20/h3-6,11-13,20H,7-10,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPAVANMFZIXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is often introduced through nucleophilic substitution reactions involving dihaloalkanes and amines.

    Coupling Reactions: The final coupling of the benzodioxin and piperazine rings is achieved through amide bond formation, typically using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through sequential acylation and carbamoylation steps:

Acylation of Piperazine

The benzodioxin-carbonyl group is introduced via nucleophilic acyl substitution. A benzodioxin carbonyl chloride reacts with piperazine, forming the intermediate 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine .

Reaction Scheme :

Piperazine+Benzodioxin carbonyl chloride1-(Benzodioxin-2-ylcarbonyl)piperazine+HCl\text{Piperazine} + \text{Benzodioxin carbonyl chloride} \rightarrow \text{1-(Benzodioxin-2-ylcarbonyl)piperazine} + \text{HCl}

Carbamoylation with 3,5-Dimethoxyphenylamine

The intermediate undergoes further reaction with 3,5-dimethoxyphenyl isocyanate or a chloroformate derivative to form the carboxamide group. This step employs coupling agents like EDCI or HOBt to enhance efficiency .

Example Reaction :

1-(Benzodioxin-2-ylcarbonyl)piperazine+3,5-Dimethoxyphenyl isocyanateTarget Compound\text{1-(Benzodioxin-2-ylcarbonyl)piperazine} + \text{3,5-Dimethoxyphenyl isocyanate} \rightarrow \text{Target Compound}

Stability and Degradation

The compound demonstrates stability under neutral conditions but undergoes hydrolysis under extreme pH:

Condition Reactivity Products
Acidic (pH < 3) Hydrolysis of the amide bond yielding benzodioxin carboxylic acid and piperazine derivatives .Carboxylic acid + Piperazine-1-carboxamide
Basic (pH > 10) Cleavage of the benzodioxin carbonyl-piperazine linkage .2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups, though steric hindrance from the carboxamide limits reactivity.

Piperazine Modifications

The secondary amine in piperazine can undergo:

  • Alkylation : With alkyl halides to form quaternary ammonium salts.

  • Acylation : With acyl chlorides to introduce additional carbonyl groups .

Catalytic and Solvent Effects

  • Solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or DMF.

  • Catalysis : Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) are viable for modifying the benzodioxin ring but require anhydrous conditions .

Research Findings

Key studies highlight:

  • High Purity Synthesis : Chromatographic purification achieves >95% purity, critical for pharmacological applications.

  • Thermal Stability : Decomposition initiates at 220°C, confirmed by TGA-DSC analysis.

  • Reactivity with Nucleophiles : The carbonyl group reacts selectively with Grignard reagents at low temperatures (−78°C) to form tertiary alcohols .

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of benzodioxin compounds exhibit notable antitumor properties. A study highlighted the synthesis of various piperazine derivatives, including those similar to 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide. These compounds demonstrated cytotoxic effects against different cancer cell lines, suggesting their potential as anticancer agents .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Piperazine derivatives have been investigated for their effects on serotonin and dopamine receptors. This indicates possible applications in treating psychiatric disorders such as depression and anxiety .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of benzodioxin derivatives. Compounds similar to this compound have shown efficacy against various bacterial strains, highlighting their potential in developing new antibiotics .

Medicinal Chemistry

The compound can serve as a lead structure for designing new drugs targeting specific diseases. Its ability to modify the piperazine core allows for the exploration of various substitutions that can enhance biological activity or reduce side effects.

Research Tools

Due to its unique chemical structure, this compound can be utilized in biochemical assays to study receptor interactions and enzyme activities. It serves as a valuable tool in drug discovery processes.

Case Studies

StudyFindings
Antitumor Activity Demonstrated cytotoxic effects against cancer cell lines; potential for development as an anticancer agent .
Neuropharmacological Effects Investigated for interactions with serotonin and dopamine receptors; potential applications in treating psychiatric disorders .
Antimicrobial Properties Showed efficacy against various bacterial strains; promising candidate for antibiotic development .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its specific substituents. Below is a comparative analysis with structurally related piperazine derivatives:

Compound Name Key Structural Features Biological Activities Key Differences References
1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine Benzodioxin carbonyl, chloroacetyl group Potential antimicrobial activity Lacks the 3,5-dimethoxyphenyl carboxamide; chloroacetyl may increase reactivity
N-(3-Chloro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide Fluorophenyl, chloro-methylphenyl substituents Neuropharmacological activity (e.g., serotonin/dopamine receptor modulation) Fluorine and chlorine substituents alter electronic properties; lacks benzodioxin moiety
4-[2-({[4-(3,4-Dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide Cyclohexylidene, dimethoxyphenyl groups Anticancer, antimicrobial Additional cyclohexylidene ring enhances rigidity; dimethoxy groups differ in position (3,4 vs. 3,5)
N-(2-{[3-(Acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide Acetylamino-phenyl, chlorophenyl Antidepressant, antitumor Acetylamino group may improve blood-brain barrier penetration; lacks benzodioxin

Key Observations:

  • The 3,5-dimethoxyphenyl group in the target compound may enhance hydrophobicity and π-π stacking interactions compared to halogenated aryl groups (e.g., chloro/fluorophenyl) .

Pharmacological Profile

  • Benzodioxin Derivatives : Associated with dopamine D2/D3 receptor modulation , as seen in related antipsychotic agents .
  • Methoxyphenyl Groups : Enhance serotonin receptor (5-HT1A/2A) affinity due to improved hydrophobic interactions .
  • Piperazine Carboxamides : Broad-spectrum activity, including antimicrobial (e.g., cefoperazone intermediates) and antidepressant effects .

Physicochemical Properties

  • Solubility : The 3,5-dimethoxy groups may improve aqueous solubility compared to halogenated analogues .
  • Stability : The benzodioxin moiety’s rigidity could reduce metabolic degradation compared to alkylated piperazines .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27H25N3O4
  • Molecular Weight : 451.483 g/mol

The compound features a piperazine core substituted with a benzodioxin moiety and a dimethoxyphenyl group, which are significant for its biological interactions.

Pharmacological Effects

Research indicates that compounds similar to 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide exhibit various pharmacological activities:

  • Antidepressant Activity : Studies suggest that piperazine derivatives can influence serotonin receptors, which may contribute to their antidepressant effects.
  • Antitumor Effects : Some derivatives have shown cytotoxic activity against cancer cell lines, indicating potential as anticancer agents.
  • Neuroprotective Properties : The compound may offer neuroprotection in models of neurodegenerative diseases by modulating neurotransmitter systems.

The precise mechanism of action for this specific compound is not fully elucidated; however, it is hypothesized to interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors) and may influence signaling pathways involved in mood regulation and cell survival.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of piperazine derivatives. The results indicated that modifications to the piperazine ring significantly affected receptor binding affinity and subsequent behavioral outcomes in animal models. The compound demonstrated promising results in enhancing serotonin levels, suggesting its utility in treating depression.

Study 2: Antitumor Activity

In another investigation reported in Cancer Research, researchers examined the cytotoxic effects of various benzodioxin derivatives on human cancer cell lines. The findings revealed that certain substitutions on the piperazine structure could enhance anticancer activity, with the compound showing significant inhibition of cell proliferation in vitro.

Data Table

The following table summarizes key findings related to the biological activities of the compound and its analogs:

Activity TypeReferenceKey Findings
AntidepressantJournal of Medicinal ChemistryEnhanced serotonin levels; behavioral improvements
AntitumorCancer ResearchSignificant inhibition of cancer cell proliferation
NeuroprotectiveNeuropharmacologyModulation of neurotransmitter systems; protective effects

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Utilize a multi-step approach involving piperazine ring formation, followed by sequential introduction of substituents (e.g., chloroacetyl and benzodioxin-carbonyl groups) under controlled conditions .
  • Step 2 : Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to identify critical factors affecting yield. For example, highlights the use of normal-phase chromatography (10% methanol/0.1% ammonium) for purification, which can be adapted for similar compounds .
  • Step 3 : Monitor reaction progress via LC-MS or TLC. Adjust stoichiometry of reagents (e.g., 1.5 mmol amine for 1 mmol aldehyde) to minimize side products, as demonstrated in .

Q. What analytical techniques are recommended for characterizing the physicochemical properties of this compound?

  • Methodological Answer :

  • Hydrogen Bonding Analysis : Determine hydrogen bond donor/acceptor counts using computational tools (e.g., PubChem data in , which reports 1 donor and 4 acceptors for a related piperazine-carbothioamide) .
  • Polar Surface Area (TPSA) : Calculate topological polar surface area (e.g., 88 Ų in ) to predict membrane permeability .
  • Chromatography : Use HPLC with a mobile phase of methanol, water, and phosphate buffer (pH 5.5) for purity assessment, as described in .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Methodological Answer :

  • Target Selection : Prioritize targets based on structural analogs. For example, fluorophenyl-piperazine derivatives in showed antimicrobial and anticancer activity, suggesting similar assays (e.g., enzyme inhibition, cell viability) .
  • Dose-Response Curves : Test concentrations ranging from nM to µM, using assays like MTT for cytotoxicity or fluorescence-based enzymatic assays.

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer :

  • Solubility Profiling : Conduct shake-flask experiments across pH 1–7.4, comparing results with computational predictions (e.g., ESOL Log S in ) .
  • Bioavailability Optimization : Introduce hydrophilic groups (e.g., hydroxyethyl in ) or formulate as a salt to enhance aqueous solubility .
  • Data Reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between experimental and computational models .

Q. What strategies are effective for elucidating the reaction mechanism of benzodioxin-carbonyl group attachment?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to track carbonyl oxygen sources during synthesis.
  • Computational Modeling : Employ density functional theory (DFT) to map energy barriers for key steps, referencing ’s integration of quantum chemistry and experimental data .
  • Intermediate Trapping : Quench reactions at short intervals and isolate intermediates via flash chromatography (e.g., ’s use of methanol/ammonium mixtures) .

Q. How can researchers address discrepancies in biological activity data across different cell lines?

  • Methodological Answer :

  • Cell Line Validation : Ensure consistent passage numbers and culture conditions. Cross-validate using primary cells or 3D organoid models.
  • Target Engagement Studies : Confirm receptor binding via SPR or radioligand assays, as seen in ’s analysis of fluorophenyl-piperazine derivatives .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify confounding variables (e.g., serum concentration in media) .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets like dopamine receptors (e.g., D3 receptor studies in ) .
  • QSAR Modeling : Train models on datasets of piperazine derivatives (e.g., topological descriptors from ) to predict bioactivity .
  • ADMET Prediction : Apply SwissADME or ADMETLab to estimate absorption, distribution, and toxicity .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference experimental results with computational predictions (e.g., ’s feedback loop between computation and experiment) .
  • Reproducibility : Document reaction conditions in detail (e.g., inert atmosphere, reflux times from ) and share raw data via repositories like Zenodo .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide

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